Cas no 1340567-02-3 (5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one)

5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-3,4-dihydro-6,7-dimethoxy-1(2H)-Isoquinolinone
- 5-CHLORO-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE
- JZJWPWTZQSRKBK-UHFFFAOYSA-N
- 1(2H)-Isoquinolinone, 5-chloro-3,4-dihydro-6,7-dimethoxy-
- 5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one
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- Inchi: 1S/C11H12ClNO3/c1-15-8-5-7-6(3-4-13-11(7)14)9(12)10(8)16-2/h5H,3-4H2,1-2H3,(H,13,14)
- InChI Key: JZJWPWTZQSRKBK-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=CC2C(NCCC=21)=O)OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 274
- Topological Polar Surface Area: 47.6
5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM223371-1g |
5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one |
1340567-02-3 | 95% | 1g |
$636 | 2021-08-04 | |
Alichem | A189010158-1g |
5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2h)-one |
1340567-02-3 | 95% | 1g |
$766.12 | 2022-04-03 | |
Chemenu | CM223371-1g |
5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one |
1340567-02-3 | 95% | 1g |
$*** | 2023-03-30 |
5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one Related Literature
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Additional information on 5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one
5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one: A Comprehensive Overview
The compound with CAS No. 1340567-02-3, known as 5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and structural complexity. The isoquinoline framework serves as a versatile scaffold for the design of various bioactive molecules, making it a focal point in drug discovery and development.
Recent studies have highlighted the potential of 5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one in the context of antimicrobial agents and anticancer therapies. The presence of the chlorine atom at position 5 and the methoxy groups at positions 6 and 7 contributes significantly to its chemical reactivity and biological properties. These substituents not only enhance the molecule's stability but also play a crucial role in modulating its interaction with biological targets.
One of the most intriguing aspects of this compound is its ability to exhibit selective cytotoxicity against cancer cells while sparing normal cells. This property has been extensively investigated in preclinical models, where it has shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism underlying this activity appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
In addition to its therapeutic potential, 5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one has also been explored for its role in neuroprotective agents. Research indicates that this compound may exert neuroprotective effects by mitigating oxidative stress and reducing inflammation in neuronal cells. These findings underscore its potential as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the methoxy groups is typically achieved through nucleophilic aromatic substitution or alkylation reactions, while the introduction of the chlorine atom can be accomplished via electrophilic substitution or other halogenation methods. The optimization of these steps is critical to ensuring high yields and purity.
From an analytical standpoint, 5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one can be characterized using a variety of spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and UV-vis spectroscopy. These methods provide valuable insights into the compound's molecular structure, purity, and stability under different conditions.
Looking ahead, the continued exploration of 5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one holds immense promise for advancing our understanding of isoquinoline derivatives and their applications in medicine. As research progresses, it is anticipated that this compound will pave the way for the development of novel therapeutic agents with enhanced efficacy and reduced side effects.
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